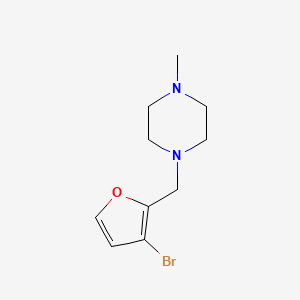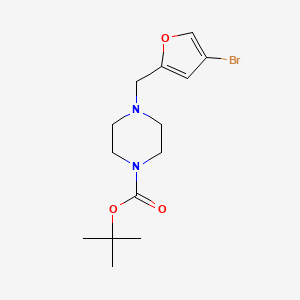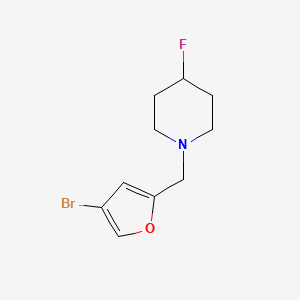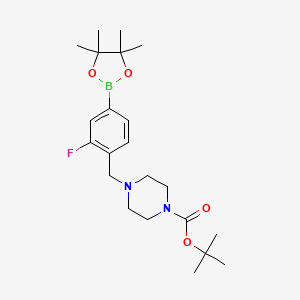
5-Bromo-N-ethyl-3-fluoropicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-ethyl-3-fluoropicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 5th position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the 3rd position of the picolinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-3-fluoropicolinamide typically involves the following steps:
Bromination: The starting material, 3-fluoropicolinamide, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
N-Ethylation: The brominated intermediate is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions to attach the ethyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-ethyl-3-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Applications De Recherche Scientifique
5-Bromo-N-ethyl-3-fluoropicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of picolinamide derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-ethyl-3-fluoropicolinamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ethyl group, contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-fluoropicolinamide: Lacks the ethyl group on the nitrogen atom.
N-Ethyl-3-fluoropicolinamide: Lacks the bromine atom at the 5th position.
5-Bromo-N-ethylpicolinamide: Lacks the fluorine atom at the 3rd position.
Uniqueness
5-Bromo-N-ethyl-3-fluoropicolinamide is unique due to the presence of all three substituents (bromine, ethyl, and fluorine) on the picolinamide structure. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
5-bromo-N-ethyl-3-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c1-2-11-8(13)7-6(10)3-5(9)4-12-7/h3-4H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCMKEYMDMWCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














